molecular formula C17H20N4O2 B1682058 Imidazosagatriazinone CAS No. 139756-21-1

Imidazosagatriazinone

Cat. No. B1682058
CAS RN: 139756-21-1
M. Wt: 312.37 g/mol
InChI Key: MXQUEDUMKWBYHI-UHFFFAOYSA-N
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Description

Imidazosagatriazinone is a pyrazolopyrimidine . It is also known by other names such as 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one .


Synthesis Analysis

The synthesis of imidazosagatriazinone and similar compounds has been a topic of research. For instance, a study highlighted the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates .


Molecular Structure Analysis

The molecular formula of Imidazosagatriazinone is C17H20N4O2 . The molecular weight is 312.37 g/mol . The IUPAC name is 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one .


Chemical Reactions Analysis

Imidazosagatriazinone is part of a broader class of compounds known as imidazotriazinones. These compounds have been studied for their potential in various chemical reactions . For instance, imidazo[1,2-a]pyridines have been synthesized using metal-free direct synthesis methods .


Physical And Chemical Properties Analysis

Imidazosagatriazinone has a molecular weight of 312.37 g/mol . Its molecular formula is C17H20N4O2 . The InChIKey is MXQUEDUMKWBYHI-UHFFFAOYSA-N .

Scientific Research Applications

Antitumor Agents

One of the significant applications of this compound is in the field of cancer research. It has been used in the design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents . These compounds have shown promising antiproliferative activity against various cancer cell lines.

Inhibitors of Phosphodiesterase-5 (PDE-5)

Imidazosagatriazinone is structurally similar to sildenafil, a well-known PDE-5 inhibitor used for treating erectile dysfunction. It has been found as a major adulterant in a sexual enhancer dietary supplement . This suggests its potential application as a PDE-5 inhibitor.

Synthesis of Novel Compounds

This compound has been used in the synthesis of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives . These novel compounds could have various applications in medicinal chemistry.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Based on molecular docking studies, a novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been synthesized using this compound as the potential EGFR kinase inhibitors .

Metabolite Studies

Imidazosagatriazinone has been found in the culture media of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . This suggests its potential role in metabolite studies.

Future Directions

Imidazosagatriazinone and similar compounds have potential in the treatment of various diseases. For instance, imidazotriazinone compounds have been studied as PDE9 inhibitors, which could be potential targets in a range of CNS diseases . Furthermore, the synthesis of imidazo[1,2-a]pyridines, which are related to Imidazosagatriazinone, is an active area of research .

properties

IUPAC Name

5-(2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQUEDUMKWBYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358476
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

CAS RN

139756-21-1
Record name UK-088800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name UK-088800
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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